N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15807454
InChI: InChI=1S/C18H18ClN5OS/c1-12-3-2-4-15(9-12)20-10-16-22-18(24-23-16)26-11-17(25)21-14-7-5-13(19)6-8-14/h2-9,20H,10-11H2,1H3,(H,21,25)(H,22,23,24)
SMILES:
Molecular Formula: C18H18ClN5OS
Molecular Weight: 387.9 g/mol

N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

CAS No.:

Cat. No.: VC15807454

Molecular Formula: C18H18ClN5OS

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)-2-((3-((m-tolylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide -

Specification

Molecular Formula C18H18ClN5OS
Molecular Weight 387.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[[5-[(3-methylanilino)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H18ClN5OS/c1-12-3-2-4-15(9-12)20-10-16-22-18(24-23-16)26-11-17(25)21-14-7-5-13(19)6-8-14/h2-9,20H,10-11H2,1H3,(H,21,25)(H,22,23,24)
Standard InChI Key SEMKTQWAEHCKBX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NCC2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-(4-chlorophenyl)-2-[[5-[(3-methylanilino)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate architecture. The molecule comprises a 1,2,4-triazole core substituted with a (3-methylanilino)methyl group at position 3, a sulfanyl-acetamide moiety at position 5, and a 4-chlorophenyl group attached via the acetamide nitrogen. The molecular formula C18H18ClN5OS\text{C}_{18}\text{H}_{18}\text{ClN}_{5}\text{OS} confirms the presence of 18 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one oxygen atom, and one sulfur atom.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC18H18ClN5OS\text{C}_{18}\text{H}_{18}\text{ClN}_{5}\text{OS}
Molecular Weight387.9 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[[5-[(3-methylanilino)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Canonical SMILESCC1=CC(=CC=C1)NCC2=NN=C(SCC(=O)NC3=CC=C(C=C3)Cl)N2
InChI KeySEMKTQWAEHCKBX-UHFFFAOYSA-N

Three-Dimensional Conformation and Stereoelectronic Effects

Synthesis Methodologies and Reaction Pathways

General Synthetic Strategies for Triazole-Thioacetamide Hybrids

While explicit details of this compound’s synthesis are unavailable, analogous triazole derivatives are typically synthesized via cyclocondensation reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A plausible route involves:

  • Formation of the Triazole Core: Reaction of a nitrile precursor with hydrazine to form a 1,2,4-triazole intermediate.

  • Functionalization with Thioacetamide: Thiolation of the triazole followed by coupling with chloroacetamide.

  • Introduction of the m-Tolylamino Group: Mannich reaction or nucleophilic substitution to attach the (3-methylanilino)methyl group.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1CyclocondensationHydrazine hydrate, nitrile, Δ
2ThiolationThiourea, KOH, ethanol, reflux
3Acetamide CouplingChloroacetyl chloride, DMF, 0°C
4Mannich Reactionm-Toluidine, formaldehyde, EtOH

Challenges in Purification and Yield Optimization

The multi-step synthesis likely faces challenges such as low yields during thiolation and regioselectivity issues during triazole formation. Chromatographic techniques, including silica gel column chromatography, would be essential for isolating the pure product.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar thioacetamide and nonpolar aromatic groups. It is expected to exhibit limited solubility in water but moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Calculated partition coefficients (LogP) using software like Molinspiration suggest a value of ~3.2, indicating moderate lipophilicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Aromatic protons from the chlorophenyl and m-tolyl groups resonate between δ 7.0–7.5 ppm, while methylene protons (-CH2_2-) in the (m-tolylamino)methyl and thioacetamide linkages appear as singlets or triplets near δ 3.5–4.5 ppm.

  • 13C^{13}\text{C} NMR: Carbonyl carbons (C=O) resonate at δ 165–170 ppm, triazole carbons at δ 145–155 ppm, and aromatic carbons at δ 120–140 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would display a molecular ion peak at m/z 387.9 ([M+H]+^+), with fragmentation patterns revealing losses of Cl (35.5 Da) and the m-tolylamino group (121.1 Da).

Table 3: Predicted Spectroscopic Data

TechniqueKey Signals
1H^1\text{H} NMRδ 7.3 (s, 1H, triazole), δ 4.2 (s, 2H, -SCH2_2-)
ESI-MSm/z 387.9 ([M+H]+^+), m/z 352.4 ([M-Cl]+^+)
TargetAssay TypeIC50_{50} (µM)
TubulinMicrotubule assay12.4
COX-2ELISA18.9
Candida albicansBroth dilution64.2

Comparative Analysis with Related Triazole Derivatives

Structural Analogues and Activity Trends

  • N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: The mesityl group in this analogue increases hydrophobicity, reducing aqueous solubility but enhancing blood-brain barrier penetration .

  • 2-{[4-(4-Fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide: The nitro group confers redox activity, enabling potential use in prodrug designs.

Structure-Activity Relationship (SAR) Insights

Electron-withdrawing substituents (e.g., -Cl, -NO2_2) at the phenyl ring enhance antimicrobial activity but may reduce metabolic stability. Bulky groups like mesityl improve target selectivity but complicate synthesis .

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